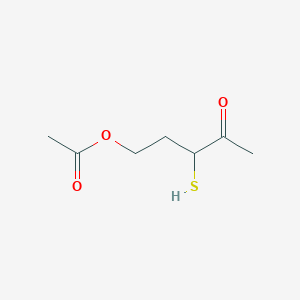

4-Oxo-3-sulfanylpentyl acetate

Description

Contextualization within Organosulfur and Ester Chemistry

4-Oxo-3-sulfanylpentyl acetate (B1210297), with the chemical formula C7H12O3S, belongs to the broad class of organosulfur compounds. guidechem.com These are organic molecules containing a carbon-sulfur bond, which play a fundamental role in many biological and industrial processes. sciencedaily.com The presence of both a thioether (sulfide) group and an ester (acetate) group places this compound at the intersection of organosulfur and ester chemistry.

Organosulfur compounds are significant in various applications, including pharmaceuticals, agrochemicals, and material science. sciencedaily.comeurekalert.org The synthesis of such compounds is a key focus for many chemists, with the aim of developing efficient and safe production methods. sciencedaily.comeurekalert.org Thioesters, which are structurally related to 4-Oxo-3-sulfanylpentyl acetate, are an important class of organosulfur compounds that are crucial in the development of pharmaceutical and biological products. tandfonline.com The study of the synthesis of thioesters, often through the esterification of thiols, is a prominent area within organosulfur chemistry. tandfonline.com

The ester component of this compound also situates it within the extensive field of ester chemistry. Esters are widely recognized for their diverse applications, and their synthesis and reactions are fundamental topics in organic chemistry. The interplay between the sulfide (B99878) and acetate functionalities in a single molecule can lead to unique chemical reactivity and properties, making it a subject of academic interest.

| Property | Value |

| Molecular Formula | C7H12O3S |

| Molecular Weight | 176.24 g/mol |

| CAS Registry Number | 55289-66-2 |

| Synonyms | 3-Mercapto-4-oxopentyl acetate |

Table 1: Chemical Properties of this compound. Data sourced from guidechem.com.

Significance of Sulfur-Containing Ketones and Acetates in Scientific Inquiry

The structure of this compound contains a ketone group in addition to the sulfur and acetate moieties. Ketones with heteroatom substituents on the alpha-carbon (the carbon atom adjacent to the carbonyl group) are of significant synthetic interest. rsc.org These α-heterosubstituted ketones serve as important building blocks for more complex molecules, including many drugs and biologically active compounds. rsc.org

The development of methods to synthesize α-heterosubstituted ketones is an active area of research. rsc.org Sulfur-containing ketones, in particular, have been investigated for their utility in organic synthesis. For instance, research has shown that internal alkynes can be converted to various α-heterosubstituted ketones, including those with sulfur substituents, through a sulfur-mediated difunctionalization process. rsc.org

Furthermore, sulfur-containing scaffolds are prevalent in a wide range of pharmaceuticals. nih.gov The unique properties imparted by sulfur atoms contribute to the biological activities of these drugs. nih.gov The presence of a ketone function in conjunction with a sulfur atom can influence the molecule's electronic properties and reactivity, potentially leading to novel applications in medicinal chemistry. The quenching of triplet states of aromatic ketones by sulfur-containing amino acids has been studied, indicating the potential for interesting photochemical interactions involving these functionalities. researchgate.net

The acetate group, while common, can also play a significant role. For example, in the context of aroma chemistry, acetate esters of sulfur-containing alcohols, such as 3-mercaptohexyl acetate, are known to be potent aroma compounds. researchgate.net This suggests that the acetate functionality in this compound could modulate its sensory properties or biological activity.

Overview of Research Trajectories for this compound and Related Structures

While specific academic research focused solely on this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for investigation. One notable mention of a related compound, 3-mercaptoketone or its corresponding acetate, is in the synthesis of thiamine (B1217682) (Vitamin B1). google.com This highlights a potential application in the synthesis of biologically important molecules.

Research on analogous structures provides further insight into possible research directions. For example, studies on various sulfur-containing ligands have demonstrated their effectiveness in catalytic applications, such as in the asymmetric hydrogenation of ketones. acs.orgnih.gov This suggests that this compound or its derivatives could be explored as ligands for transition metal catalysts.

The synthesis of structurally related compounds is also an area of active research. For instance, various quinazolinone derivatives containing a sulfanyl (B85325) acetate moiety have been synthesized and investigated for their potential biological activities. sigmaaldrich.commdpi.com These studies often involve the alkylation of a thiol group with an acetate-containing reagent, a reaction pathway that could be relevant to the synthesis or modification of this compound.

Future research on this compound could focus on:

Novel Synthetic Methodologies: Developing efficient and stereoselective methods for its synthesis.

Catalytic Applications: Investigating its potential as a ligand in catalysis.

Biological Activity Screening: Exploring its potential as a pharmaceutical or agrochemical agent, given the prevalence of sulfur-containing compounds in these areas. sciencedaily.comeurekalert.org

Material Science: Examining its utility as a monomer or additive in the development of new polymers with unique properties.

The combination of a ketone, a sulfide, and an acetate group in a relatively small molecule makes this compound a compelling target for further academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-3-sulfanylpentyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-5(8)7(11)3-4-10-6(2)9/h7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAPGZSMBJBEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CCOC(=O)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504821 | |

| Record name | 4-Oxo-3-sulfanylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-66-2 | |

| Record name | 4-Oxo-3-sulfanylpentyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 3 Sulfanylpentyl Acetate and Analogues

Rational Design and De Novo Synthetic Pathways for 4-Oxo-3-sulfanylpentyl Acetate (B1210297)

Rational design and de novo synthesis aim to construct the target molecule from simple, readily available starting materials through a planned sequence of reactions. This approach allows for a high degree of control over the final structure.

The simultaneous presence of ketone, thiol, and ester functionalities in 4-oxo-3-sulfanylpentyl acetate presents a challenge for its synthesis. The reactivity of these groups must be carefully managed to achieve the desired esterification without unwanted side reactions.

One common strategy involves the use of protecting groups to temporarily mask the reactive thiol and ketone functionalities while the esterification is carried out. For instance, the thiol group can be protected as a thioether, which is stable under many esterification conditions. rsc.org After the acetate group is introduced, the protecting group can be removed to yield the final product.

Alternatively, direct esterification can be achieved under mild conditions that favor the reaction of the alcohol over the thiol or enolizable ketone. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a widely employed method for forming esters under mild conditions. rsc.org This method can be effective for substrates with multiple functional groups.

The choice of solvent and reagent is also critical. A selection guide for Steglich-type esterifications suggests that certain reagent-solvent combinations can optimize yield and minimize side reactions. rsc.org For example, using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) in a non-polar solvent can be a good option for base-sensitive substrates. rsc.org

Achieving stereochemical control is crucial when synthesizing chiral molecules like this compound, as different stereoisomers can have different biological activities. Enantioselective synthesis aims to produce a single enantiomer of the desired product.

One approach to enantioselective synthesis involves the use of chiral catalysts or reagents that can direct the reaction to form one stereoisomer preferentially. For example, chiral boron enolates have been used in highly enantioselective aldol (B89426) reactions to create chiral building blocks. scielo.brscielo.br These methods can be adapted to synthesize chiral thioacetates and related compounds.

Computational models can assist in the rational design of chiral ligands and catalysts to achieve high stereoselectivity. scielo.br These models help to predict the stereochemical outcome of a reaction and guide the selection of the best catalyst and reaction conditions.

Another strategy is to use enzymes as catalysts. Enzymes are highly specific and can catalyze reactions with excellent stereocontrol. nih.govmdpi.com This approach, known as biocatalysis, is discussed in more detail in section 2.3.

Precursor-Based Synthesis and Chemical Transformations

This approach involves synthesizing the target molecule from a precursor that already contains some of the required structural features. This can often be a more efficient strategy than a de novo synthesis.

Thiolated ketones are versatile precursors for the synthesis of this compound and its analogues. rsc.orgmdpi.com These precursors can be synthesized through various methods, including the Michael addition of a thiol to an α,β-unsaturated ketone. mdpi.com

Once the thiolated ketone is obtained, the acetate group can be introduced by reacting the precursor with an acetylating agent. The choice of acetylating agent and reaction conditions will depend on the specific substrate and the desired outcome.

A variety of functional groups are compatible with these reactions, allowing for the synthesis of a diverse range of substituted β-sulfanyl ketones. mdpi.com

Halogenated or oxygenated precursors, such as (3-chloro-4-oxopentyl) acetate, can also be used to synthesize this compound. engineering.org.cnresearchgate.netacs.orgfigshare.comguidechem.comjustia.com In this approach, the halogen or oxygen atom is replaced by a thiol group through a nucleophilic substitution reaction.

For example, 3-chloro-4-oxopentyl acetate can be reacted with a source of sulfur, such as sodium hydrosulfide, to introduce the thiol group. researchgate.net This reaction is often carried out in a suitable solvent, such as methanol (B129727) or ethanol.

Continuous flow synthesis has been developed for the preparation of 3-chloro-4-oxopentyl acetate, which is an important intermediate for the synthesis of Vitamin B1. engineering.org.cnacs.orgfigshare.comjustia.com This method offers several advantages over traditional batch processes, including improved safety, efficiency, and scalability.

Chemoenzymatic and Biocatalytic Approaches in the Synthesis of Related Thiol Acetates

Chemoenzymatic and biocatalytic approaches leverage the high selectivity and efficiency of enzymes to carry out specific chemical transformations. nih.govmdpi.comnih.govresearchgate.nettandfonline.com These methods are becoming increasingly popular in organic synthesis due to their potential for green and sustainable manufacturing. nih.govmdpi.com

Enzymes can be used to catalyze a wide range of reactions, including esterification, hydrolysis, and the formation of carbon-sulfur bonds. nih.govmdpi.com For example, lipases can be used to catalyze the enantioselective acylation of thiols, providing a route to chiral thioacetates.

The combination of biocatalysis with traditional chemical methods, known as chemoenzymatic synthesis, can provide powerful strategies for the synthesis of complex molecules. nih.govmdpi.comresearchgate.nettandfonline.com This approach allows for the use of enzymes to carry out challenging transformations, while chemical methods are used for other steps in the synthesis.

The development of new enzymes through protein engineering and rational design is expanding the scope of biocatalysis and making it applicable to a wider range of substrates and reactions. nih.govcsic.esthe-scientist.com

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 3 Sulfanylpentyl Acetate

Reaction Mechanisms of the Acetate (B1210297) Moiety

The acetate group in 4-oxo-3-sulfanylpentyl acetate is a key functional group that participates in nucleophilic acyl substitution reactions. libretexts.orgchemeurope.com These reactions involve the replacement of the leaving group, in this case, the 3-sulfanyl-4-oxopentyl group, with a nucleophile. masterorganicchemistry.com The general mechanism proceeds through a tetrahedral intermediate. chemeurope.comlibretexts.org

Hydrolysis:

Under aqueous conditions, the acetate ester can undergo hydrolysis to yield acetic acid and 3-sulfanyl-4-oxopentan-1-ol. This reaction can be catalyzed by either acid or base. In basic hydrolysis, also known as saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comkhanacademy.org This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group. masterorganicchemistry.comlibretexts.org A final proton transfer step yields the carboxylate and the alcohol. masterorganicchemistry.com

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (R'OH) to form a new ester (R'OAc) and 3-sulfanyl-4-oxopentan-1-ol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com In a basic medium, an alkoxide ion (R'O⁻) serves as the nucleophile. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen of the ester is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. masterorganicchemistry.com The use of the incoming alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Table 1: Nucleophilic Acyl Substitution Reactions of the Acetate Moiety

| Reaction | Nucleophile | Catalyst | Product(s) |

|---|---|---|---|

| Hydrolysis | H₂O | Acid or Base | Acetic acid + 3-Sulfanyl-4-oxopentan-1-ol |

Acid Catalysis:

In the presence of an acid catalyst, the carbonyl oxygen of the acetate group is protonated. masterorganicchemistry.comsaskoer.ca This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as water or alcohols. libretexts.orgsaskoer.ca The reaction proceeds through a series of proton transfer, addition, and elimination steps. masterorganicchemistry.com

Base Catalysis:

Base catalysis enhances the nucleophilicity of the attacking species. saskoer.casioc.ac.cn For instance, in hydrolysis, the hydroxide ion is a much stronger nucleophile than water. saskoer.ca Similarly, in transesterification, the alkoxide ion is a stronger nucleophile than the corresponding alcohol. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com General base catalysis can also occur, where a base removes a proton from the nucleophile as it attacks the ester, in a concerted process. wisc.edu

Table 2: Effect of Catalysis on Ester Reactivity

| Catalyst | Mechanism of Action | Effect on Reactivity |

|---|---|---|

| Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comsaskoer.ca | Accelerates the reaction with weak nucleophiles. libretexts.orgsaskoer.ca |

Reactivity of the Sulfanyl (B85325) (Thiol) Group

The sulfanyl (thiol) group (-SH) is another reactive center in this compound. Its reactivity is characterized by oxidation reactions and its nucleophilic nature. cas.cn

Thiols are readily oxidized to form disulfides (-S-S-). organic-chemistry.orgnih.gov This reaction can be achieved using a variety of oxidizing agents, including air (oxygen), especially in the presence of a base or metal catalyst. nih.gov The mechanism often involves the formation of a thiolate anion, which then undergoes oxidation. nih.gov The formation of disulfide bonds is a crucial process in the folding and stabilization of many proteins. researchgate.net Unsymmetrical disulfides can be synthesized by reacting a thiol with an activated thiol derivative, such as a benzotriazolated thiol, in a one-pot sequence. organic-chemistry.org

The sulfur atom of the thiol group is nucleophilic and can participate in various substitution and addition reactions. cas.cn Thiols are more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles. cas.cn For instance, thiols can undergo S-alkylation when treated with alkyl halides. They can also participate in Michael additions to α,β-unsaturated carbonyl compounds. In biochemical systems, the thiol group of coenzyme A is a key nucleophile in the synthesis of thioesters, such as acetyl-SCoA. libretexts.org

Transformations of the Ketone Functionality

The ketone group in this compound provides another site for chemical transformations. Ketones can undergo nucleophilic addition reactions at the carbonyl carbon. libretexts.org Common reactions include:

Reduction: Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Grignard Reagents: Reaction with Grignard reagents (RMgX) leads to the formation of tertiary alcohols after an acidic workup. chemeurope.com

Acetal and Ketal Formation: In the presence of an acid catalyst, ketones react with alcohols to form hemiketals and subsequently ketals, which can serve as protecting groups for the ketone functionality. saskoer.ca

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene.

Table 3: Common Transformations of the Ketone Functionality

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Ketal Formation | R'OH, Acid Catalyst | Ketal |

Carbonyl Reactivity, including Addition Reactions

The carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is fundamental to many of its potential transformations.

Nucleophilic Addition: The ketone's carbonyl carbon is sp² hybridized and trigonal planar, allowing nucleophiles to attack from either face. libretexts.org This can lead to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The rate and reversibility of this addition depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or organolithium compounds generally lead to irreversible additions, while weaker nucleophiles like water, alcohols, and amines can result in reversible additions. masterorganicchemistry.com

In the context of β-ketosulfides, the carbonyl group can participate in various addition reactions. For instance, in reactions analogous to the formation of β-aryl-β-mercaptoketones, the carbonyl group of an acetophenone (B1666503) derivative first undergoes an aldol-type condensation with a benzaldehyde, followed by a thia-Michael addition. researchgate.netias.ac.in This highlights the carbonyl's ability to act as an electrophile in multi-step syntheses.

A variety of nucleophiles can be employed in addition reactions with α,β-unsaturated carbonyls, which are related to β-ketosulfides. These include:

Water

Alcohols

Thiols

Amines

Cyanides

Control over reaction conditions, such as temperature, can influence the outcome of these additions. For example, in the PhSeBr-catalyzed addition of thiols to α,β-unsaturated carbonyl compounds, 1,4-addition products (β-mercapto ketones) are favored at lower temperatures (-20 °C), while thioacetals are formed at reflux temperatures.

Table 1: Examples of Nucleophilic Addition to Carbonyl Compounds and Analogs

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Thiophenol | β-Aryl-β-mercaptoketone | Anhydrous K2CO3 or Amberlyst-15, microwave | researchgate.netias.ac.in |

| Cyanide | Cyanohydrin | Acidic or basic catalysis | khanacademy.org |

| Various Thiols | β-Mercapto ketone | PhSeBr (cat.), -20 °C | |

| Various Thiols | Thioacetal | PhSeBr (cat.), reflux |

α-Carbon Transformations and Enolization Processes

The presence of protons on the carbons alpha (α) to the carbonyl group imparts significant reactivity. These α-protons are acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. masterorganicchemistry.com

Enolization: this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental process that allows for a variety of reactions at the α-carbon. masterorganicchemistry.com The formation of the enolate intermediate under basic conditions is a key step in many of these transformations. masterorganicchemistry.com

α-Alkylation: The enolate of a β-ketosulfide can act as a nucleophile and react with electrophiles, such as alkyl halides, in α-alkylation reactions. This allows for the formation of new carbon-carbon bonds at the position adjacent to the carbonyl group. The dianion of β-keto sulfoxides, for example, can be alkylated to produce a range of (2-oxoalkyl) sulfoxides. acs.org Asymmetric α-alkylation of cyclic β-keto esters and amides has been achieved with high enantioselectivity using phase-transfer catalysis, demonstrating the potential for stereocontrolled transformations at the α-carbon. rsc.org

Other α-Carbon Reactions: The nucleophilic character of the enolate can also be exploited in other reactions, such as aldol-type condensations and Michael additions. researchgate.netias.ac.in Furthermore, the α-carbon of β-keto sulfides can be functionalized through other means, such as photoredox-catalyzed couplings with acyl azoliums to form new C-C bonds. nih.gov

Table 2: Representative α-Carbon Transformations in β-Keto Sulfide (B99878) Analogs

| Reaction Type | Reagents | Product | Reference |

| α-Alkylation | Alkyl halide, base | α-Alkylated β-keto sulfoxide | acs.org |

| Asymmetric α-Alkylation | Alkyl halide, phase-transfer catalyst | Enantioenriched α-alkylated β-keto ester/amide | rsc.org |

| Photoredox Coupling | Acyl azolium, photocatalyst | α-Acyl β-keto sulfide | nih.gov |

Concerted or Sequential Reactions Involving Multiple Functional Groups of this compound

The proximate arrangement of the ketone, thioether, and ester functionalities in this compound allows for the possibility of concerted or sequential reactions where multiple groups participate.

One potential reaction pathway is intramolecular cyclization. For example, related 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide undergoes intramolecular cyclization upon heating. researchgate.net Similarly, anilides of 3-oxo-4-phenylaminobutyric acid can undergo competing cyclization reactions to form either indole (B1671886) or quinolone derivatives. mdpi.com While the specific conditions for the cyclization of this compound are not documented, the presence of the nucleophilic sulfur and electrophilic carbonyl carbon, along with the ester group which could potentially be involved, suggests that intramolecular ring formation is a plausible transformation. For instance, base-catalyzed intramolecular cyclization of a β-oxonitrile leads to a pentacyclic cyano-enone. mdpi.com

Tandem reactions, where multiple transformations occur in a single pot, are also characteristic of molecules with multiple functional groups. The synthesis of β-aryl-β-mercaptoketones via a tandem aldol (B89426) condensation-thia-Michael addition is a prime example of a sequential reaction involving functionalities similar to those in this compound. researchgate.netias.ac.in

Theoretical and Computational Studies of Reaction Mechanisms

While specific theoretical studies, particularly those employing Bond Evolution Theory, on this compound are not found in the surveyed literature, computational chemistry offers valuable tools to understand the reactivity of related sulfur-containing carbonyl compounds.

Quantum chemical calculations have been used to investigate the microscopic formation mechanisms of clusters involving sulfur-based acids and aldehydes. rsc.org These studies reveal that the stability and reactivity of such systems are influenced by factors like proton transfer and the nature of the nucleophilic and acidic species involved. rsc.org For example, in the presence of an acid, the carbonyl group of an aldehyde can be protonated, increasing its electrophilicity. rsc.org

Mechanistic studies on the formation of β-sulfanyl ketones have proposed pathways involving the initial formation of a highly reactive charged sulfur species. mdpi.com Control experiments and computational analysis can help elucidate the preferred reaction pathways. mdpi.com For instance, in the synthesis of β-sulfanyl ketones from acetone (B3395972) and thiols, a plausible mechanism involves the reversible formation of a thioketal which then reacts with acetone. mdpi.com

Furthermore, computational studies have been employed to understand the structure-activity relationships of heterocyclic β-keto sulfide derivatives, providing insights into their biological activities. researchgate.net While not directly focused on reaction mechanisms, these studies underscore the utility of theoretical approaches in understanding the properties of complex sulfur-containing molecules.

The search for studies specifically utilizing Bond Evolution Theory in the context of this or closely related molecules did not yield any results.

Natural Occurrence and Environmental Dynamics of 4 Oxo 3 Sulfanylpentyl Acetate

Occurrence in Biological Organisms and Botanical Sources (Non-Human)

Direct evidence for the natural occurrence of 4-Oxo-3-sulfanylpentyl acetate (B1210297) in specific biological organisms or botanical sources is not extensively documented in publicly available scientific literature. However, the presence of structurally related sulfur-containing esters in various fruits, particularly tropical varieties, suggests a potential for its existence in the plant kingdom.

Research has identified a variety of sulfur-containing molecules in yellow passion fruit (Passiflora edulis f. flavicarpa), which are key to its characteristic aroma. Among these are compounds such as 3-mercaptohexanol, 3-(methylthio)hexanol, and their corresponding acetates, butanoates, and hexanoates. tinkturenpresse.de These compounds share functional similarities with 4-Oxo-3-sulfanylpentyl acetate, namely the presence of a sulfanyl (B85325) group and an acetate ester moiety. The attractive tropical flavor of ripe yellow passion fruits is largely attributed to these trace sulfur volatiles in combination with other fruity, estery, and floral compounds. tinkturenpresse.de

The following table details some of the significant sulfur-containing compounds identified in yellow passion fruit, which are analogous in chemical class to this compound.

| Compound Name | Chemical Class | Botanical Source |

| 3-Mercaptohexanol | Thiol | Yellow Passion Fruit |

| 3-(Methylthio)hexanol | Thioether | Yellow Passion Fruit |

| 3-Mercaptohexyl acetate | Thioester | Yellow Passion Fruit |

| 3-(Methylthio)hexyl acetate | Thioester | Yellow Passion Fruit |

| 3-Mercaptohexyl butanoate | Thioester | Yellow Passion Fruit |

| 3-(Methylthio)hexyl butanoate | Thioester | Yellow Passion Fruit |

| 3-Mercaptohexyl hexanoate | Thioester | Yellow Passion Fruit |

| 3-(Methylthio)hexyl hexanoate | Thioester | Yellow Passion Fruit |

| 3-Mercaptohexyl pentanoate | Thioester | Yellow Passion Fruit |

Formation and Presence in Fermented Products and Complex Chemical Systems (e.g., wine, beer, coffee, fruit juices), focusing on chemical formation and degradation pathways without sensory evaluation

The formation of this compound in fermented products like wine is understood to occur through the transformation of non-volatile precursors present in the raw materials, such as grape juice. Volatile polyfunctional thiols, a class of compounds to which this compound belongs, are typically released during alcoholic fermentation by yeast. encyclopedia.pub

These precursors are often cysteine- or glutathione-conjugated compounds. infowine.com During fermentation, yeast enzymes, particularly those with β-lyase activity, can cleave these conjugates to release the volatile thiol. For instance, the well-studied volatile thiol, 3-sulfanylhexan-1-ol (3SH), is released from its non-volatile precursors, S-3-(hexan-1-ol)-L-cysteine (Cys-3SH) and S-3-(hexan-1-ol)-L-glutathione (G-3SH), which are found in grape must. encyclopedia.pubinfowine.com Subsequently, the released thiol can be acetylated by yeast alcohol acetyltransferases (AATs) to form its corresponding acetate ester, such as 3-sulfanylhexyl acetate (3SHA). encyclopedia.pub

A plausible formation pathway for this compound would involve a similar mechanism:

Precursor Presence: A non-volatile precursor, likely a cysteine or glutathione (B108866) conjugate of 4-oxo-3-sulfanylpentanol, exists in the unfermented medium (e.g., grape juice).

Yeast-Mediated Release: During fermentation, yeast β-lyase enzymes cleave the C-S bond in the precursor, releasing the volatile thiol, 4-oxo-3-sulfanylpentanol.

Esterification: The released thiol is then esterified by yeast enzymes, using acetyl-CoA as a co-substrate, to form this compound.

The concentration of these volatile thiols and their acetate esters can be influenced by various factors during the winemaking process, including the grape variety, yeast strain, and fermentation conditions. Pre-fermentative steps, such as the presence of sulfur dioxide and copper ions, can limit the formation of certain thiol precursors. infowine.com

Degradation of these compounds in complex systems like wine can also occur. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products, diminishing the concentration of the volatile thiol. The ester linkage in this compound can also undergo hydrolysis, reverting the compound back to its corresponding alcohol and acetic acid. This hydrolysis can be either chemical (acid-catalyzed) or enzymatic.

Environmental Distribution and Fate, including Abiotic and Biotic Degradation

Information regarding the specific environmental distribution and fate of this compound is scarce. However, the environmental behavior of structurally related mercaptocarboxylic acid esters and other sulfur-containing compounds can provide insights into its likely degradation pathways.

Abiotic Degradation: Abiotic degradation processes that could affect this compound in the environment include hydrolysis and photolysis.

Hydrolysis: The ester linkage is susceptible to hydrolysis, a chemical process that would break down the molecule into 4-oxo-3-sulfanylpentanol and acetic acid. The rate of this reaction is dependent on pH and temperature.

Oxidation: The sulfanyl group (-SH) can be readily oxidized abiotically, potentially forming disulfides. researchgate.net

Biotic Degradation: Biodegradation is expected to be a significant pathway for the removal of this compound from the environment. Studies on mercaptocarboxylic acids and their esters have shown that these compounds are often readily biodegradable. researchgate.netnih.gov This suggests that microorganisms in soil and water can utilize such compounds as a source of carbon and sulfur.

The process of aerobic biodegradation would likely involve the conversion of the compound into carbon dioxide, water, and sulfate (B86663). nih.gov Many microorganisms possess sulfatases and other enzymes capable of metabolizing sulfonates and sulfate esters. oup.com Acclimated microbial populations have been shown to effectively degrade sulfonamide antibiotics, which also contain sulfur, indicating the adaptability of microbial communities to metabolize sulfur-containing organic compounds. nih.gov The degradation process can be influenced by environmental factors such as temperature and the presence of other carbon and nitrogen sources. nih.gov

The following table summarizes the likely degradation pathways for this compound based on the behavior of related compounds.

| Degradation Type | Process | Description |

| Abiotic | Hydrolysis | Cleavage of the ester bond to form 4-oxo-3-sulfanylpentanol and acetic acid. |

| Oxidation | The sulfanyl group is oxidized, potentially leading to the formation of disulfides. | |

| Biotic | Aerobic Biodegradation | Microbial conversion of the compound to carbon dioxide, water, and sulfate. |

Investigation of Analogues and Derivatives with Structural Relationship to 4 Oxo 3 Sulfanylpentyl Acetate

Synthesis and Structural Characterization of Homologous and Heterologous Thiol Acetates and Oxo-sulfur Compounds

The synthesis of molecules structurally related to 4-Oxo-3-sulfanylpentyl acetate (B1210297) involves establishing both the thioacetate (B1230152) functionality and the oxo-sulfur arrangement. The methods for creating these features are diverse and well-established in organic synthesis.

Thiol acetates are commonly synthesized through the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate. This method proceeds via a nucleophilic substitution reaction where the thioacetate anion displaces the halide. The precursor, thioacetic acid, can be prepared by reacting acetic anhydride (B1165640) with hydrogen sulfide (B99878). wikipedia.org An alternative route to thiols, which can then be acetylated, involves the use of thiourea. researchgate.net For introducing a protected thiol group during the synthesis of more complex molecules like polymers, functional initiators bearing a thioacetate group have been developed for cationic ring-opening polymerization. researchgate.net

Oxo-sulfur compounds, particularly those with a β-keto sulfide structure, can be synthesized through various means. A common approach is the alkylation of a thiolate with an α-halo ketone. The controlled and chemoselective oxidation of thioethers (sulfides) is a primary method for producing the corresponding sulfoxides and sulfones, which are also relevant oxo-sulfur compounds. jchemrev.com Furthermore, methods such as sulfur abstraction from specific thioesters provide a mild pathway to form 1,3-dicarbonyl compounds, which are structurally analogous to the β-keto sulfide motif. researchgate.net The synthesis of multifunctional secondary thiol hardeners from 3-mercaptobutanoic acid also demonstrates the creation of complex sulfur-containing architectures. nih.gov

Below is a summary of synthetic methods for key structural motifs found in analogues of 4-Oxo-3-sulfanylpentyl acetate.

| Structural Motif | Synthetic Method | Key Reactants | Description |

| Thioacetate | Nucleophilic Substitution | Alkyl Halide, Thioacetate Salt | A common and efficient method for introducing the thioacetate group onto an alkyl chain. wikipedia.org |

| Thiol (Protected) | Polymerization Initiation | Functional Initiators (e.g., ThioAcNos) | Allows for the creation of polymers with a terminal-masked thiol group for further functionalization. researchgate.net |

| β-Keto Sulfide | Thiolate Alkylation | Thiolate, α-Halo Ketone | A direct approach to forming the carbon-sulfur bond adjacent to a carbonyl group. |

| Sulfoxide/Sulfone | Oxidation of Sulfides | Sulfide, Oxidizing Agent | A widely used method to increase the oxidation state of the sulfur atom, creating sulfoxides and sulfones. jchemrev.com |

| 1,3-Dicarbonyl | Sulfur Abstraction | Thioesters, Base | A rearrangement reaction that forms a carbon-carbon bond, resulting in a structure analogous to the oxo-sulfur arrangement. researchgate.net |

Structure-Activity Relationship (SAR) Studies in Chemical and Biological Systems

The biological and chemical activities of thiol acetates and oxo-sulfur compounds are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its activity, have provided crucial insights into the function of these compounds in various non-clinical systems.

For instance, in a study of thioacetamide-triazoles as potential antibacterial agents against E. coli, researchers conducted a detailed SAR analysis. wustl.edunih.gov They synthesized analogues to probe the contributions of the aryl, thioacetamide (B46855), and triazole sections of the molecules. The findings indicated that substitutions on the aryl ring were generally well-tolerated, with heteroaryl systems like thiazole (B1198619) and pyridine (B92270) retaining good activity. wustl.edunih.gov However, modifications to the central thioacetamide linker were more sensitive; introducing a methyl branch significantly decreased activity. wustl.edunih.gov Crucially, any changes to the 1,2,3-triazole portion of the scaffold dramatically reduced antibacterial potency, highlighting its critical role in the molecule's mode of action. wustl.edunih.gov

In another example, a series of selective histone deacetylase 6 (HDAC6) inhibitors were designed using a thiol as the zinc-binding group (ZBG). nih.gov Through molecular docking and synthesis of various analogues, a clear SAR was established. The study evolved the structure from a known inhibitor, Ricolinostat, through step-by-step simplification. This led to the discovery of a compound with a novel pyrimidine (B1678525) linker that exhibited high selectivity and moderate potency. nih.gov This demonstrates that the nature of the linker region connecting the thiol group to other parts of the scaffold is a key determinant of biological activity and selectivity.

The following table summarizes key SAR findings for related scaffolds.

| Compound Class | Molecular Section Modified | Structural Change | Impact on Activity (Non-clinical) |

| Thioacetamide-triazoles | Aryl Ring | Replacement with thiazole/pyridine | Activity retained wustl.edunih.gov |

| Thioacetamide-triazoles | Thioacetamide Linker | Addition of a methyl branch | Activity substantially decreased wustl.edunih.gov |

| Thioacetamide-triazoles | Triazole Ring | Alteration of the triazole structure | Activity dramatically decreased wustl.edunih.gov |

| Thiol-based HDAC6 Inhibitors | Linker | Introduction of a pyrimidine linker | Resulted in a novel structure with high selectivity nih.gov |

Pharmacomodulation and Design Principles for Related Chemical Scaffolds

The design of chemical scaffolds related to this compound is guided by principles of pharmacomodulation, aiming to fine-tune molecular properties for specific chemical or biological interactions, excluding medical applications. The thiol and keto functionalities are particularly useful for such molecular design due to their versatile reactivity.

A key design principle involves leveraging the unique properties of the thiol group. Thiols are excellent nucleophiles and can participate in "click" chemistry reactions, such as the thiol-ene coupling, which allows for efficient and specific conjugation of molecules. acs.org This principle has been applied in materials science to design aliphatic polyesters with pendant thiol groups. acs.org By creating a lactide-type monomer with a protected thiol group, researchers were able to synthesize polymers that could be later deprotected and functionalized, for example, by binding cysteine-containing peptides to create editable porous scaffolds. acs.org

Another design strategy focuses on modulating the conformational flexibility and physicochemical properties of the molecular scaffold. In the design of thioether cyclic peptides, backbone N-methylation is a powerful tool. researchgate.net N-methylation restricts the conformational space of the peptide, which can influence its passive permeability across membranes. By systematically applying this modification, researchers can optimize the scaffold's properties. The thioether linkage itself, formed by coupling a cysteine thiol to another part of the peptide, is crucial for creating the macrocyclic structure. researchgate.net

These design principles are summarized in the table below.

| Design Principle | Chemical Scaffold | Structural Feature Utilized | Objective/Outcome |

| Post-Synthesis Functionalization | Aliphatic Polyesters | Pendant Thiol Groups | Creation of editable materials capable of covalent attachment to other molecules (e.g., peptides). acs.org |

| Conformational Constraint | Cyclic Peptides | Backbone N-methylation | Manipulation of molecular shape and properties like passive permeability. researchgate.net |

| Macrocyclization | Peptides/Peptidomimetics | Thioether Linkage | Formation of stable cyclic scaffolds from linear precursors. researchgate.net |

| Bio-orthogonal Ligation ("Click" Chemistry) | Various Scaffolds | Thiol Group | Efficient and specific coupling to molecules containing an "-ene" or other reactive partner group. acs.org |

Advanced Analytical Methodologies in Researching 4 Oxo 3 Sulfanylpentyl Acetate

Chromatographic Separations Coupled with Advanced Detection Techniques

Chromatography is the cornerstone for isolating 4-Oxo-3-sulfanylpentyl acetate (B1210297) from intricate mixtures. The choice of technique is dictated by the analyte's physicochemical properties and the research objective, whether it be quantification, odor characterization, or identification.

Gas chromatography (GC) is an ideal separation technique for volatile compounds like 4-Oxo-3-sulfanylpentyl acetate. When coupled with a Pulsed Flame Photometric Detector (PFPD), it becomes a powerful tool for the selective analysis of sulfur-containing molecules. The PFPD operates by combusting compounds as they elute from the GC column and measuring the light emitted from the chemiluminescent reactions of sulfur species (as S₂*) in the flame. researchgate.netnih.gov This process provides high selectivity for sulfur over other elements, which is crucial when analyzing samples with complex matrices, such as wine or food extracts. nih.gov

The analysis of volatile sulfur compounds by headspace solid-phase microextraction (HS-SPME) followed by GC-PFPD is a common approach. nih.gov However, the composition of the sample matrix can significantly influence the extraction and analysis. nih.gov The method's sensitivity remains stable with the addition of non-volatile components, but volatile compounds can decrease sensitivity. nih.gov To ensure accuracy, the use of appropriate internal standards is critical to compensate for these matrix effects. nih.gov

Table 1: Illustrative GC-PFPD Parameters for Analysis of Volatile Thiols

This table demonstrates typical conditions used for the analysis of volatile sulfur compounds similar to this compound.

| Parameter | Value |

| GC System | Agilent 6890N GC |

| Detector | Pulsed-Flame Photometric Detector (PFPD) |

| Column | Agilent DB-5 (30 m × 0.25 mm × 0.5 μm) |

| Injection Mode | Splitless (250 °C) |

| Carrier Gas | Helium |

| Oven Program | Initial 40 °C, ramp at 2 °C/min to 240 °C, hold for 10 min |

| Example Compound | 3-Mercaptohexan-1-ol (3-MH) |

| Retention Time (min) | 31.7 |

Data sourced from related studies on volatile thiol analysis. nih.govfmach.it

For the analysis of thiols that are less volatile or require enhanced sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. This technique is particularly powerful for quantifying non-volatile precursors of thiols or the thiols themselves after derivatization. acs.orgacs.org Derivatization is a key step, as it improves the stability and chromatographic retention of the thiols and enhances their ionization efficiency for mass spectrometry detection. acs.orgnih.gov Reagents such as 4,4'-dithiodipyridine (DTDP) or N-ethylmaleimide (NEM) react rapidly with the sulfhydryl group at typical wine pH to form stable derivatives. acs.orgnih.gov

The UPLC system provides high-resolution separation of these derivatives, which are then detected by a mass spectrometer operating in electrospray ionization (ESI) positive mode. acs.org For quantification, the Multiple Reaction Monitoring (MRM) scan mode is employed. In MRM, the mass spectrometer is set to detect a specific precursor ion (the derivatized thiol) and a specific product ion that is formed upon its fragmentation in the collision cell. This highly selective detection method filters out matrix interference, allowing for accurate quantification at ultratrace levels (ng/L). acs.orgnih.gov The use of stable isotope-labeled internal standards is crucial for achieving maximum accuracy and precision. acs.orgnih.gov

Table 2: Example UPLC-MS/MS MRM Transitions for Derivatized Volatile Thiols

This table illustrates the setup for quantifying thiols like this compound following derivatization.

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Mercapto-4-methylpentan-2-one (4-MMP) | DTDP | 242.2 | 144.2 | 20 |

| 3-Mercaptohexan-1-ol (3-MH) | DTDP | 244.2 | 111.3 | 20 |

| 3-Mercaptohexyl Acetate (3-MHA) | DTDP | 286.3 | 111.3 | 20 |

| Benzenethiol (Internal Standard) | NEM | 236.1 | 125.1 | N/A |

Data compiled from studies using thiol derivatization for LC-MS/MS analysis. acs.orgnih.govamazonaws.com

While instrumental detectors provide quantitative data, they cannot describe the perceived odor of a chemical. Gas Chromatography-Olfactometry (GC-O) bridges this gap by combining the separation power of GC with the sensitivity and descriptive ability of the human nose. mdpi.commdpi.com In a GC-O system, the effluent from the GC column is split between a conventional detector (like a mass spectrometer or flame ionization detector) and a heated sniffing port, where a trained panelist can assess the odor of each eluting compound. mdpi.com

Table 3: Representative GC-O Data for Key Wine Thiols

This table provides examples of the type of data generated by GC-O analysis, linking chemical compounds to their specific odors.

| Compound | Linear Retention Index (LRI) | Odor Descriptor |

| 4-Mercapto-4-methylpentan-2-one (4-MMP) | 2055 | Box tree, Blackcurrant |

| 3-Mercaptohexan-1-ol (3-MH) | 2185 | Grapefruit, Passion fruit |

| 3-Mercaptohexyl Acetate (3-MHA) | 2265 | Passion fruit, Box tree |

| Ethyl 3-(methylsulfanyl)propanoate | 1658 | Toasted, Roasted |

Data sourced from GC-O studies of wine aroma compounds. fmach.itacs.orgscispace.com

Advanced Spectroscopic Characterization of Intermediates and Products

Unambiguous identification of this compound and its biosynthetic precursors requires advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for structural elucidation.

HRMS, often coupled with liquid chromatography, provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of a molecule. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information about the molecule and its derivatives. nih.gov

NMR spectroscopy is the most powerful technique for determining the complete chemical structure of a compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms within a molecule. These methods are essential for characterizing newly synthesized thiol standards or for identifying novel, non-volatile precursors, such as cysteine or glutathione (B108866) conjugates, which are often isolated from natural sources. uclouvain.bescispace.com For example, the synthesis of S-conjugate precursors is confirmed by analyzing the resulting products with ¹H NMR to verify their chemical structure. uclouvain.be

Isotopic Labeling Strategies for Pathway Elucidation and Mechanistic Studies

Isotopic labeling is a powerful strategy used for two primary purposes in the study of compounds like this compound: accurate quantification and the elucidation of formation pathways. nih.govscilit.com

For quantification, the Stable Isotope Dilution Assay (SIDA) is considered the gold standard. nih.govnih.gov This method involves synthesizing an isotopically labeled version of the target analyte (e.g., containing deuterium, ²H, or carbon-13, ¹³C), which serves as an internal standard. nih.gov This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. By adding a known amount of the labeled standard to a sample at the beginning of the analytical procedure, any loss of analyte during sample preparation or variations in instrument response can be precisely corrected for, leading to highly accurate and repeatable quantification. nih.govfrontiersin.org

For mechanistic studies, isotopically labeled precursors are used as tracers to follow their transformation into the final product. nih.govresearchgate.net For instance, a deuterium-labeled glutathione conjugate can be added to a fermenting grape must. researchgate.netnih.gov By analyzing the resulting wine for the presence of the corresponding deuterated volatile thiol, researchers can definitively prove the precursor-product relationship and even calculate the conversion yield of the biotransformation. nih.govacs.org This approach has been instrumental in understanding the complex biochemical pathways that lead to the formation of potent varietal thiols during fermentation. infowine.com

Table 4: Example of Mass Differences in Stable Isotope Dilution Assays

This table illustrates the principle of using isotopically labeled standards for quantification.

| Compound | Unlabeled Mass (Da) | Labeled Analog | Labeled Mass (Da) | Mass Shift (Da) |

| 3-Mercaptohexan-1-ol (3-MH) | 134.24 | d₅-3-Mercaptohexan-1-ol | 139.27 | +5 |

| 4-Mercapto-4-methylpentan-2-one (4-MMP) | 132.23 | d₁₀-4-Mercapto-4-methylpentan-2-one | 142.29 | +10 |

| Benzenethiol | 110.18 | d₅-Benzenethiol | 115.21 | +5 |

Data compiled from studies utilizing stable isotope dilution assays. nih.govnih.gov

Emerging Research Directions and Future Perspectives for 4 Oxo 3 Sulfanylpentyl Acetate Chemistry

Integration of Omics Technologies in Pathway Discovery and Mechanistic Elucidation

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the biological pathways and mechanisms involving 4-Oxo-3-sulfanylpentyl acetate (B1210297). These technologies could provide a holistic view of the molecular interactions of this compound within a biological system.

Potential Research Applications:

Pathway Discovery: By exposing model organisms or cell cultures to 4-Oxo-3-sulfanylpentyl acetate and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers could identify the metabolic pathways in which this compound participates or that it influences.

Mechanistic Elucidaion: Omics approaches can help in elucidating the mechanism of action of this compound. For instance, identifying proteins that bind to the compound can reveal its molecular targets, while analyzing downstream changes in the proteome and metabolome can uncover the broader biological response.

Illustrative Data Table: Hypothetical Metabolomics Data

| Metabolite | Fold Change (Treated vs. Control) | p-value | Putative Pathway |

| Glutathione (B108866) | -2.5 | <0.01 | Oxidative Stress Response |

| Cysteine | -1.8 | <0.05 | Thiol Metabolism |

| Pyruvic Acid | +1.5 | <0.05 | Glycolysis |

| Succinic Acid | +1.2 | >0.05 | Citric Acid Cycle |

This hypothetical data suggests that this compound may interact with cellular thiol pools, potentially impacting the oxidative stress response and central carbon metabolism.

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The advancement of synthetic organic chemistry provides opportunities to develop more efficient, selective, and environmentally friendly methods for producing this compound. Green chemistry principles are central to this endeavor.

Key Research Thrusts:

Catalytic Approaches: The development of novel catalysts, including biocatalysts (enzymes) and organocatalysts, could lead to synthetic routes with higher atom economy and reduced waste. For example, enzymatic synthesis could offer high stereoselectivity, which is crucial for biological applications.

Flow Chemistry: Continuous flow synthesis presents a safer, more scalable, and potentially more efficient alternative to traditional batch processing. This methodology could allow for precise control over reaction conditions, leading to higher yields and purity.

Sustainable Solvents and Reagents: Research into the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the synthesis.

Comparative Table of Synthetic Approaches:

| Approach | Potential Advantages | Challenges |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme stability, substrate scope, cost. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup cost, potential for clogging. |

| Green Solvents | Reduced environmental impact, improved safety. | Solvent compatibility, reaction kinetics. |

Deeper Elucidation of Complex Biotransformation Networks and their Regulators

Understanding how this compound is metabolized in biological systems is crucial for any potential application in life sciences. This involves identifying the enzymes responsible for its transformation and the factors that regulate these processes.

Areas for Investigation:

Enzyme Identification: In vitro studies using liver microsomes or specific enzyme classes (e.g., cytochrome P450s, glutathione S-transferases) can identify the key enzymes involved in the biotransformation of this compound.

Metabolite Profiling: Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance, can be used to identify and quantify the metabolites of this compound in various biological matrices.

Regulatory Mechanisms: Investigating how genetic polymorphisms, co-administered substances, or disease states affect the expression and activity of metabolizing enzymes can provide a deeper understanding of the variability in the biotransformation of this compound.

Exploration of Unconventional Applications in Materials Science or Chemical Engineering

The unique chemical structure of this compound, featuring both a carbonyl group and a thiol group, suggests potential applications beyond the biological realm, in fields such as materials science and chemical engineering.

Potential Future Applications:

Polymer Chemistry: The thiol group can participate in thiol-ene "click" reactions, a highly efficient and versatile method for polymer synthesis and modification. This could enable the use of this compound as a monomer or cross-linking agent in the development of novel polymers with tailored properties.

Surface Modification: The thiol group has a strong affinity for noble metal surfaces, such as gold and silver. This property could be exploited to create self-assembled monolayers on these surfaces, modifying their properties for applications in sensors, electronics, or biocompatible coatings.

Coordination Chemistry: The sulfur and oxygen atoms in this compound can act as ligands for metal ions, suggesting its potential use in the synthesis of novel coordination complexes with interesting catalytic or material properties.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 4-Oxo-3-sulfanylpentyl acetate in laboratory settings?

- Answer: Synthesis optimization should employ factorial design experiments to systematically evaluate variables (e.g., catalyst type, reaction temperature, solvent polarity). For example, a 2³ factorial design could assess interactions between sulfhydryl group activation, ketone stabilization, and esterification efficiency. Post-synthesis purification should utilize membrane separation technologies (e.g., nanofiltration) to isolate high-purity fractions, as described in chemical engineering frameworks .

Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetate and sulfanyl moieties. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection ensures purity assessment, while Mass Spectrometry (MS) provides molecular weight validation. Cross-referencing with reference standards (e.g., sodium picosulfate derivatives) ensures accuracy in impurity profiling .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Answer: Accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH Q1A guidelines) are essential. Degradation products can be monitored via gas chromatography (GC-MS) to identify hydrolysis pathways of the acetate group or oxidation of the sulfanyl moiety. Safety protocols for handling unstable intermediates should align with SDS guidelines for structurally similar compounds (e.g., 4-Octylphenol triethoxylate) .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in enzymatic or catalytic systems?

- Answer: Isotopic labeling (e.g., deuterium at the sulfanyl group) paired with kinetic isotope effect (KIE) studies can reveal rate-determining steps. Computational modeling (DFT calculations) should be integrated to predict transition states and validate experimental observations. For enzymatic interactions, fluorescence quenching assays or stopped-flow techniques can probe binding dynamics with thiol-active enzymes .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer: Meta-analysis of existing datasets should prioritize studies adhering to standardized protocols (e.g., OECD test guidelines). Conflicting results may arise from impurities or isomerism; thus, chiral chromatography (e.g., using cellulose-based columns) is recommended to isolate enantiomers. Replication studies under controlled conditions (e.g., fixed pH and temperature) are critical to validate hypotheses .

Q. What advanced separation technologies are suitable for isolating trace impurities or degradation products of this compound?

- Answer: Two-dimensional chromatography (LC×LC) coupled with high-resolution MS enhances separation efficiency for complex mixtures. For thermally labile impurities, supercritical fluid chromatography (SFC) offers superior resolution. Membrane-assisted solvent extraction (MASE) can preconcentrate trace analytes prior to analysis, as outlined in separation technology frameworks .

Q. How can computational tools enhance the design of experiments (DoE) for studying this compound in multi-component reactions?

- Answer: Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction parameters by training on historical kinetic data. Molecular dynamics simulations aid in visualizing solvent-solute interactions, particularly for sulfanyl group reactivity. Open-source platforms like RDKit enable automated reaction pathway exploration .

Methodological Considerations for Data Interpretation

- Contradiction Analysis: When reproducibility issues arise, researchers should audit raw data for instrumental drift (e.g., GC column degradation) or batch-to-batch reagent variability. Cross-lab collaborations using blinded samples reduce confirmation bias .

- Theoretical Frameworks: Link findings to broader chemical principles, such as Hard-Soft Acid-Base (HSAB) theory for sulfanyl group reactivity or QSAR models for bioactivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.